molecular formula C9H17N3O B3215931 2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol CAS No. 1170058-09-9

2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol

Cat. No.: B3215931
CAS No.: 1170058-09-9
M. Wt: 183.25 g/mol
InChI Key: ISGXDRLOIVNWIX-UHFFFAOYSA-N
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Description

2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with an ethyl and a methyl group, and an aminoethanol moiety, making it a valuable intermediate in various chemical reactions and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol typically involves the reaction of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde with ethanolamine. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated purification systems can streamline the isolation and purification of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA)[][4].

Major Products Formed

Scientific Research Applications

2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the pyrazole ring can participate in π-π stacking interactions with aromatic residues in proteins, further enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of 2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol.

    2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanol: A structurally similar compound with a hydroxyl group instead of an aminoethanol moiety.

    1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid: Another derivative of the pyrazole ring with a carboxylic acid functional group.

Uniqueness

This compound is unique due to its combination of a pyrazole ring with an aminoethanol moiety, which imparts distinct chemical reactivity and potential biological activity. This structural feature makes it a versatile intermediate in organic synthesis and a promising candidate for pharmaceutical development .

Properties

IUPAC Name

2-[(1-ethyl-5-methylpyrazol-4-yl)methylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O/c1-3-12-8(2)9(7-11-12)6-10-4-5-13/h7,10,13H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGXDRLOIVNWIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)CNCCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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